molecular formula C20H19NO4 B3269130 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one CAS No. 503468-78-8

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one

Cat. No.: B3269130
CAS No.: 503468-78-8
M. Wt: 337.4 g/mol
InChI Key: GQVASXBFAOLNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one is a synthetic compound belonging to the chromen-4-one (benzopyran-4-one) family, characterized by a morpholino group at the 2-position and a hydroxymethylphenyl substituent at the 8-position. This structural class is of significant interest in medicinal chemistry and chemical biology, particularly in the field of kinase research. Compounds based on the 2-morpholin-4-ylchromen-4-one scaffold have been extensively investigated as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) . The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in a wide range of cancers . As such, this compound serves as a valuable chemical tool for studying PI3K-driven cellular mechanisms and for the preclinical investigation of novel oncology therapeutics . Researchers can utilize this compound to explore structure-activity relationships (SAR) and to develop new analogs with optimized pharmacological profiles. The presence of the hydroxymethyl group on the phenyl ring offers a versatile handle for further chemical modification, such as conjugation or the synthesis of prodrugs, facilitating the exploration of novel chemical space in drug discovery efforts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-13-14-4-6-15(7-5-14)16-2-1-3-17-18(23)12-19(25-20(16)17)21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVASXBFAOLNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470209
Record name 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503468-78-8
Record name 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a formylation reaction using formaldehyde and a suitable catalyst.

    Morpholine Ring Formation: The morpholine ring can be introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like sodium borohydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Chromanol derivatives.

    Substitution: N-alkylated morpholine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders.

Medicine

Research has explored the therapeutic effects of this compound, including:

  • Anti-inflammatory : Potential to reduce inflammation in various conditions.
  • Antioxidant : Ability to scavenge free radicals and protect cells from oxidative stress.
  • Anticancer : Preliminary studies indicate potential anticancer properties by inhibiting cancer cell proliferation.

Industry

In industrial applications, this compound is utilized in developing new materials with specific chemical properties, such as polymers and coatings that require enhanced durability or specific reactivity.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits tyrosinase activity in vitro, suggesting potential use in cosmetic formulations aimed at reducing skin pigmentation.
  • Antioxidant Activity Assessment : Various assays have shown that it exhibits significant antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Anticancer Research : Preliminary findings indicate that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. This inhibition reduces melanin production, which can be beneficial in treating hyperpigmentation disorders.

Comparison with Similar Compounds

3-Methyl-2-morpholin-4-yl-chromen-4-one (C₁₄H₁₅NO₃)

  • Substituents : Position 2 (morpholine), Position 3 (methyl).
  • Properties : Reduced steric hindrance compared to the hydroxymethylphenyl group, leading to higher lipophilicity (logP ~2.1).
  • Synthesis : 36% yield via TiCl₄-mediated condensation .
  • Activity : Demonstrated kinase inhibitory activity in biochemical assays .

3-Benzyl-2-morpholin-4-yl-chromen-4-one (C₂₀H₁₉NO₃)

  • Substituents : Position 2 (morpholine), Position 3 (benzyl).
  • Synthesis : 41% yield under similar conditions .

Key Difference : The absence of a hydroxymethyl group in these analogues reduces their solubility in polar solvents compared to the target compound.

Chromen-4-one Derivatives with Aromatic Substituents

2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one (C₁₅H₉FO₃)

  • Substituents : Position 2 (4-fluorophenyl), Position 3 (hydroxy).
  • Activity : Antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) .
  • Synthesis : Prepared via propargyl bromide coupling in DMF (yield: ~36%) .

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (C₂₀H₂₀O₃)

  • Substituents : Position 2 (4-methylphenyl), Position 7 (2-methylpropoxy).
  • Properties : Enhanced antioxidant activity due to methoxy and alkyl groups .

Key Difference : The target compound’s hydroxymethyl group may improve metabolic stability compared to alkyl or methoxy substituents.

Toxicity Considerations

Evidence suggests that 4-(hydroxymethyl)phenyl radicals, generated during metabolic breakdown, can induce DNA strand breaks and mutagenicity .

Data Tables

Table 2. Toxicity Profile Comparison

Compound Genotoxicity Risk Metabolic Stability Key Concerns
This compound Moderate Moderate Potential radical formation
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one Low High None reported
3-Benzyl-2-morpholin-4-yl-chromen-4-one Low High None reported

Biological Activity

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one is a synthetic organic compound belonging to the chromen-4-one derivatives, which have garnered attention for their diverse biological activities. This compound features a unique structure that includes a morpholine ring and a hydroxymethyl group, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H19NO4
Molecular Weight337.37 g/mol
CAS Number503468-78-8
Melting Point187-189 °C

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor , particularly targeting tyrosinase . Tyrosinase is crucial in melanin biosynthesis, and inhibition can lead to reduced melanin production, making this compound potentially useful in treating hyperpigmentation disorders. The mechanism involves binding to the active site of tyrosinase, preventing the conversion of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study demonstrated its efficacy against various cancer cell lines, including those with K-Ras mutations. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may be beneficial in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It scavenges free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is significant as oxidative stress is linked to various chronic diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

  • Tyrosinase Inhibition Study : A study focused on the inhibition of tyrosinase by this compound revealed an IC50 value indicating significant inhibitory activity compared to standard inhibitors used in cosmetic formulations .
  • Cancer Cell Line Evaluation : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable effects observed in colorectal and lung cancer cells .
  • Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory responses by downregulating NF-kB signaling pathways, which are critical in the inflammatory process .

Q & A

Q. Key Considerations :

  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purify intermediates via column chromatography (SiO₂, gradient elution) .

Advanced Question: How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Answer:
Discrepancies in solubility profiles often arise from impurities or polymorphic forms. To address this:

Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Polymorph screening : Perform X-ray diffraction (XRD) to identify crystalline forms .

Solubility studies : Use shake-flask method at 25°C in buffered solutions (pH 1.2–7.4) with UV-Vis quantification (λ = 270 nm) .

Q. Example Data :

SolventSolubility (mg/mL)Source
DMSO25.3 ± 1.2
Ethanol8.7 ± 0.5

Basic Question: What analytical techniques are critical for confirming the structure of this compound?

Answer:
A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H NMR (400 MHz, DMSO-d₆): Confirm aromatic protons (δ 6.8–8.1 ppm), morpholine protons (δ 3.6–3.8 ppm), and hydroxymethyl (–CH₂OH, δ 4.5 ppm) .
  • ¹³C NMR : Verify carbonyl (C=O, δ 180–185 ppm) and quaternary carbons.

Mass Spectrometry : ESI-MS (positive mode) to detect [M+H]⁺ at m/z 379.1 .

FT-IR : Identify C=O stretch (~1650 cm⁻¹) and O–H stretch (~3400 cm⁻¹) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at C8, morpholine replacement) .

Biological assays :

  • Anticancer : MTT assay against HeLa and MCF-7 cells (IC₅₀ determination) .
  • Kinase inhibition : ELISA-based screening for PI3K/Akt/mTOR pathway modulation .

Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for kinase domains .

Q. SAR Insights :

  • Hydroxymethyl group enhances water solubility but may reduce membrane permeability .
  • Morpholine improves kinase selectivity due to H-bonding with ATP-binding pockets .

Basic Question: What stability challenges arise during storage, and how are they mitigated?

Answer:
The compound is prone to:

Hydrolysis : Degradation in aqueous buffers (pH > 7.0).

  • Solution : Store at –20°C in anhydrous DMSO under argon .

Photooxidation : Exposure to UV light induces chromenone ring cleavage.

  • Solution : Use amber vials and conduct stability studies under ICH Q1B guidelines .

Q. Stability Data :

ConditionDegradation (%/month)
25°C, 60% RH12.3 ± 1.5
–20°C, dark<0.5

Advanced Question: How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

Answer:
Discrepancies may stem from metabolic differences or bioavailability. Strategies include:

Metabolic profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., glucuronidation at hydroxymethyl) .

Pharmacokinetics : Conduct rodent studies with plasma AUC analysis (Cₘₐₓ = 1.2 µM at 50 mg/kg) .

3D tumor spheroids : Compare 2D monolayer IC₅₀ (e.g., 5 µM) vs. 3D spheroid IC₅₀ (e.g., 15 µM) to mimic in vivo resistance .

Basic Question: What regulatory considerations apply to preclinical studies with this compound?

Answer:

Safety protocols : Follow OECD 423 guidelines for acute toxicity testing (oral, dermal routes) .

Ethical compliance : Obtain IACUC approval for animal studies (e.g., tumor xenograft models) .

Documentation : Maintain batch records (ISO 9001) and SDS per GHS standards .

Advanced Question: How can reaction yields be optimized for large-scale synthesis?

Answer:

Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for Suzuki coupling (yield increases from 45% to 72%) .

Flow chemistry : Use continuous reactors to reduce side reactions (residence time: 30 min, 80°C) .

DoE optimization : Apply Taguchi methods to variables (temperature, solvent ratio, catalyst loading) .

Q. Optimized Conditions :

ParameterOptimal Value
Temperature75°C
Solvent (EtOH:H₂O)8:2
Catalyst (Pd/C)5 mol%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Reactant of Route 2
Reactant of Route 2
8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.